molecular formula C14H13NO3 B2945656 (4-oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid CAS No. 727675-85-6

(4-oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid

Cat. No.: B2945656
CAS No.: 727675-85-6
M. Wt: 243.262
InChI Key: WUWDCYBBYOWOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid: is a complex organic compound belonging to the quinoline derivatives family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process is optimized for efficiency and yield, often employing continuous flow chemistry techniques to streamline production.

Chemical Reactions Analysis

(4-Oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid: undergoes various types of chemical reactions, including:

  • Oxidation: This compound can be oxidized to form derivatives with different functional groups, which may enhance its biological activity.

  • Reduction: Reduction reactions can be used to modify the compound, potentially altering its physical and chemical properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

(4-Oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid: has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound and its derivatives are studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties.

  • Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs targeting various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (4-oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

(4-Oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid: is compared with other similar compounds to highlight its uniqueness:

  • Quinoline: A simpler aromatic heterocycle with various applications but lacking the specific functional groups of the target compound.

  • Cyclopenta[c]quinoline derivatives: Similar in structure but with different substituents and properties.

  • Other tetrahydroquinoline derivatives: These compounds share the tetrahydroquinoline core but differ in their functional groups and biological activities.

Properties

IUPAC Name

2-(4-oxo-2,3-dihydro-1H-cyclopenta[c]quinolin-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-13(17)8-15-12-7-2-1-4-10(12)9-5-3-6-11(9)14(15)18/h1-2,4,7H,3,5-6,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWDCYBBYOWOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)N(C3=CC=CC=C23)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667675
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.